molecular formula C14H10ClN3O4S2 B2926835 5-chloro-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide CAS No. 922450-84-8

5-chloro-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2926835
CAS No.: 922450-84-8
M. Wt: 383.82
InChI Key: GKLVILQKAASKMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is a synthetic organic compound provided for research purposes. It features a molecular formula of C14H10ClN3O4S2 and a molecular weight of 383.8 . This complex molecule is characterized by its distinct structure containing both 1,3,4-oxadiazole and thiophene rings, linked by a carboxamide group and further functionalized with a phenylsulfonyl methyl moiety . The integration of these pharmacologically relevant heterocycles makes it a valuable chemical scaffold for medicinal chemistry research and drug discovery programs. Researchers can explore this compound as a key intermediate in the synthesis of novel molecules or as a candidate for high-throughput screening to identify potential biological activity. Its structure suggests potential for investigation as an enzyme inhibitor, given the known profiles of similar oxadiazole and sulfonyl-containing compounds in scientific literature. This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[5-(benzenesulfonylmethyl)-1,3,4-oxadiazol-2-yl]-5-chlorothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O4S2/c15-11-7-6-10(23-11)13(19)16-14-18-17-12(22-14)8-24(20,21)9-4-2-1-3-5-9/h1-7H,8H2,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKLVILQKAASKMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=NN=C(O2)NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Structural Analogs and Molecular Properties

The following table summarizes key structural analogs and their molecular properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Source
Target Compound C₁₄H₁₁ClN₃O₃S₂ 392.84 5-chlorothiophene, 1,3,4-oxadiazole, phenylsulfonylmethyl -
5-Chloro-N-(5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide (15) C₁₃H₈ClFN₃O₂S 339.74 2-fluorophenyl on oxadiazole
5-Chloro-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}thiophene-2-carboxamide (BJ06310) C₁₄H₁₀ClN₃O₂S₂ 351.83 2-(methylsulfanyl)phenyl on oxadiazole
Rivaroxaban (BAY-59-7939) C₁₉H₁₈ClN₃O₅S 435.88 Oxazolidinone, morpholinone, and 4-(3-oxomorpholino)phenyl groups
5-Chloro-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide (BJ12636) C₁₁H₅Cl₂N₃O₂S₂ 346.21 5-chlorothiophene on oxadiazole
3-(2-Chlorophenyl)-5-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide C₁₇H₁₇ClN₄O₂S 376.86 Thiadiazole core, 2-chlorophenyl, and 2-methylpropyl substituents

Key Observations :

  • Substituent Effects : The phenylsulfonylmethyl group in the target compound may enhance solubility compared to hydrophobic substituents like methylsulfanylphenyl (BJ06310) or chlorothiophene (BJ12636) .
  • Pharmacological Relevance: Rivaroxaban, a Factor Xa inhibitor, shares the thiophene-carboxamide motif but incorporates a morpholinone-oxazolidinone scaffold, highlighting the importance of stereochemistry and extended pharmacophores in drug design .

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